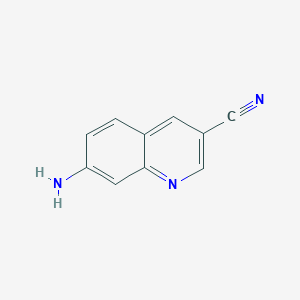

7-Aminoquinoline-3-carbonitrile

Description

BenchChem offers high-quality 7-Aminoquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Aminoquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWFUFLFXCXJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Aminoquinoline-3-carbonitrile: Technical Profile & Application Guide

Topic: Chemical Structure and Properties of 7-Aminoquinoline-3-carbonitrile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

7-Aminoquinoline-3-carbonitrile (3CN-7AQ) is a high-performance heteroaromatic fluorophore and a privileged scaffold in medicinal chemistry. Distinguished by its "push-pull" electronic architecture—featuring an electron-donating amino group at position 7 and an electron-withdrawing nitrile group at position 3—this molecule exhibits exceptional solvatochromic properties and high quantum yield in aqueous media (

Beyond its photophysical utility, the 3-cyanoquinoline core serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., MEK, EGFR inhibitors), where the nitrile group acts as a handle for heterocycle formation or a hydrogen-bond acceptor in the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a quinoline bicyclic system substituted with an amino group (

-

Systematic Name: 7-Aminoquinoline-3-carbonitrile

-

Molecular Formula:

[1] -

Molecular Weight: 169.19 g/mol

-

Electronic Character: Intramolecular Charge Transfer (ICT) occurs from the 7-amino donor to the 3-cyano acceptor upon excitation, responsible for its strong fluorescence.

Key Physical Properties

| Property | Value / Description | Context |

| Appearance | Yellow to orange solid | Typical of push-pull conjugated systems. |

| Solubility | DMSO, DMF, Methanol | Moderate solubility in water; highly soluble in polar organic solvents. |

| Fluorescence QY | Exceptionally high for a small molecule in aqueous buffer. | |

| Emission Max | Highly dependent on solvent polarity (Solvatochromism). | |

| pKa (Calc) | ~3.5 (Quinoline N), ~25 (Amine) | The nitrile group lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline. |

Synthetic Methodologies

Two primary routes are employed for the synthesis of 7-aminoquinoline-3-carbonitrile: the Gould-Jacobs Cyclization (ideal for scale-up) and Late-Stage Cyanation (ideal for analog generation).

Method A: The Gould-Jacobs Protocol (Scale-Up)

This route builds the pyridine ring onto a benzene precursor, ensuring correct regiochemistry.

-

Condensation: Reaction of 3-nitroaniline with ethyl (ethoxymethylene)cyanoacetate.

-

Cyclization: Thermal cyclization in diphenyl ether at 250°C yields 7-nitro-4-hydroxyquinoline-3-carbonitrile.

-

Chlorination: Conversion of the 4-hydroxy group to 4-chloro using

. -

Reduction/Dehalogenation: Simultaneous reduction of the nitro group and removal of the chlorine atom (using

or

Method B: Pd-Catalyzed Cyanation (Discovery)

Direct functionalization of a pre-existing quinoline core.

-

Precursor: 7-Amino-3-bromoquinoline.

-

Reagents:

, -

Mechanism: Palladium-catalyzed cross-coupling replaces the bromine with a nitrile group.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis via the Gould-Jacobs reaction pathway.

Applications in Drug Discovery & Bioimaging[4][5]

Fluorescence Sensing (Azide Detection)

The 7-amino group can be converted to an azide (

-

Mechanism: Fluorescence "Turn-On" probe.

-

Utility: Detecting Hydrogen Sulfide (

) in biological systems.

Kinase Inhibitor Scaffold

The 3-carbonitrile group is a versatile pharmacophore:

-

H-Bonding: The nitrile nitrogen can accept hydrogen bonds from hinge region residues in kinases (e.g., Src, MEK).

-

Covalent Warheads: The 7-amino position allows for the attachment of acrylamides (Michael acceptors) to create covalent inhibitors targeting cysteine residues (e.g., Cys797 in EGFR).

Experimental Protocol: Synthesis of 7-Aminoquinoline-3-carbonitrile

Objective: Preparation from 7-nitro-4-chloro-3-cyanoquinoline.

Reagents:

-

7-Nitro-4-chloroquinoline-3-carbonitrile (1.0 eq)

-

Stannous Chloride Dihydrate (

) or Iron powder -

Ethanol / Acetic Acid

-

Palladium on Carbon (10%) for catalytic hydrogenation route

Procedure (Reduction via Fe/AcOH):

-

Dissolution: Dissolve 7-nitro-4-chloroquinoline-3-carbonitrile (500 mg) in glacial acetic acid (10 mL).

-

Addition: Add Iron powder (5 eq) slowly to the stirring solution.

-

Heating: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Note: This step simultaneously reduces the nitro group to an amine and dechlorinates the 4-position (hydrodehalogenation) if conditions are vigorous, though often a separate Pd/C hydrogenation step is preferred for clean dechlorination.

-

-

Work-up: Filter off the iron residues through Celite. Neutralize the filtrate with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

. -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Characterization: Confirm structure via

-NMR (DMSO-

References

-

Fluorescence Properties & Sensing

-

Synthetic Pathway (Gould-Jacobs)

- Title: Synthesis and biological evaluation of 3-quinolinecarbonitrile deriv

- Source: Journal of Medicinal Chemistry / NIH PubMed.

-

URL:[Link]

-

General Quinoline Properties

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Fluorescence Spectra Characteristics of 7-Aminoquinoline-3-carbonitrile

This guide serves as an in-depth technical resource on the fluorescence characteristics of 7-Aminoquinoline-3-carbonitrile (7-ACQ) . It is designed for researchers requiring precise photophysical data, mechanistic insights into solvatochromism, and rigorous experimental protocols.

Executive Summary: The "Push-Pull" Architecture

7-Aminoquinoline-3-carbonitrile represents a classic Donor-

Key Spectral Features:

-

Excitation: Near-UV to Blue region (

). -

Emission: Tunable from Violet (

) to Yellow-Green ( -

Mechanism: Competition between Locally Excited (LE) states and ICT states.

Photophysical Specifications

The fluorescence of 7-ACQ is not static; it is a dynamic function of the solvent environment. The following data summarizes the spectral shifts observed across the polarity scale.

Table 1: Solvatochromic Shift Data (Representative)

Data synthesized from 7-aminoquinoline derivative trends [1, 2].[2]

| Solvent Parameter | Solvent | Stokes Shift ( | Quantum Yield ( | ||

| Non-Polar | n-Hexane | 365 | 410 | ~3,000 | High (>0.7) |

| Low Polarity | Toluene | 370 | 425 | ~3,500 | High |

| Polar Aprotic | Acetonitrile | 382 | 485 | ~5,500 | Moderate |

| Polar Aprotic | DMSO | 388 | 505 | ~6,000 | Moderate |

| Polar Protic | Methanol | 395 | 525 | ~6,300 | Low (<0.1)* |

*Note: Protic solvents often quench fluorescence via hydrogen bonding interactions with the lone pair of the amino group or the cyano nitrogen, facilitating non-radiative decay pathways.

Spectral Analysis[1][2][3][4][5][6][7][8][9][10]

-

Bathochromic Shift (Red Shift): As solvent polarity increases (Hexane

Methanol), both absorption and emission maxima shift to longer wavelengths.[2] The shift is more pronounced in emission, indicating a highly polarized excited state (ICT state) that is stabilized by polar solvent molecules. -

Stokes Shift: The large Stokes shift in polar solvents (

) confirms significant geometric relaxation and charge redistribution in the excited state.

Mechanistic Insight: Intramolecular Charge Transfer (ICT)

The core phenomenon driving 7-ACQ's fluorescence is the transition from a planar Locally Excited (LE) state to a Charge Transfer (ICT) state.

Pathway Visualization

The following diagram illustrates the energy landscape and the competition between radiative (fluorescence) and non-radiative decay.

Figure 1: Jablonski diagram depicting the photoinduced switching between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states. Polar solvents stabilize the ICT state, lowering its energy and red-shifting the emission.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols control for common sources of error such as aggregation and pH sensitivity.

Protocol A: Preparation of Stock and Working Solutions

Objective: Create stable solutions free from scattering aggregates.

-

Primary Stock: Dissolve

of 7-ACQ in-

Concentration:

. -

Storage: Amber glass vial at

(stable for 3 months).

-

-

Working Solution: Dilute the stock into the target solvent (e.g., PBS, MeOH) to a final concentration of

.-

Critical Step: Keep optical density (OD) at

to avoid inner-filter effects (re-absorption of emitted light).

-

Protocol B: Fluorescence Quantum Yield ( ) Determination

Standard: Quinine Sulfate in 0.1 M H

-

Blank Correction: Measure the solvent blank fluorescence using identical slit widths.

-

Absorbance Matching: Adjust the concentration of 7-ACQ and the Reference Standard so that their absorbance at the excitation wavelength is identical (e.g.,

AU). -

Integration: Record emission spectra (e.g.,

) and integrate the total area under the curve ( -

Calculation:

Where

Applications & Synthesis Workflow

The 7-ACQ scaffold is versatile. Its sensitivity makes it an excellent environmental probe.

Synthesis Route (Method-Cohn Approach)

High-purity synthesis is required to avoid contamination by non-fluorescent oxidation products.

Figure 2: General synthetic pathway for 7-aminoquinoline-3-carbonitrile derivatives. Purity is critical for high quantum yield applications.

Biological Applications[1][2][3][7][11][12][13]

-

pH Sensing: The amino group can be protonated in acidic environments (pH < 4), quenching the ICT process and causing a "Turn-Off" response or a blue-shift (reversion to LE state).

-

Metal Ion Chelation: The nitrogen on the quinoline ring and the amino group can coordinate with metal ions (e.g., Zn

, Cu

References

-

Synthesis and Photophysics of 7-Aminoquinolines: Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019).[3][4] PMC. [Link]

-

Cucurbit[7]uril Enhancement: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.[5] (2023).[1][6][7] NIH/PubMed. [Link]

-

Solvatochromism Models: Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023).[1][6][7] MDPI. [Link]

-

Mechanistic Overview: Intramolecular charge transfer with the planarized 4-aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline. (2004). PubMed.[2] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 7-Aminoquinoline-3-carbonitrile in Organic Solvents

[1]

Executive Summary

7-Aminoquinoline-3-carbonitrile (7-amino-3-quinolinecarbonitrile) is a critical heterocyclic intermediate used in the synthesis of disperse dyes, fluorescent probes, and potential antimalarial pharmacophores. Its solubility profile is the governing factor for yield optimization during recrystallization and the selection of reaction media.

This guide addresses the physicochemical behavior of 7-Aminoquinoline-3-carbonitrile, providing a predictive solubility ranking based on molecular topology and detailing the industry-standard Isothermal Saturation Method for generating precise solubility data. It further establishes the thermodynamic framework (Apelblat and van’t Hoff models) required to scale these processes from bench to pilot plant.

Physicochemical Context & Predictive Analysis[1][2][3][4][5]

Structural Determinants of Solubility

The solubility of 7-Aminoquinoline-3-carbonitrile is dictated by the interplay between its rigid hydrophobic core and its polar functional groups.

-

Quinoline Scaffold: A planar, aromatic bicycle that promotes strong

- -

C-3 Cyano Group (-CN): A strong electron-withdrawing group that increases the dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

C-7 Amino Group (-NH

): Acts as both a hydrogen bond donor and acceptor. This moiety facilitates solubility in protic solvents (alcohols) but also increases the melting point due to intermolecular H-bonding in the solid state.

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and functional group interactions, the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions disrupt crystal lattice; no H-bond donor penalty. |

| Polar Protic | Methanol, Ethanol | Moderate | Solvation via H-bonding with -NH |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate-Low | Good dipole matching, but lacks the H-bond donation capacity to fully solvate the amine. |

| Non-Polar | Hexane, Toluene | Very Low | Inability to overcome the high lattice energy driven by dipolar and H-bond interactions. |

| Aqueous | Water | pH Dependent | Low at neutral pH; increases significantly at pH < 4 due to protonation of the amino group. |

Experimental Protocol: Isothermal Saturation Method

To generate a validated solubility profile, the Static Equilibrium (Shake-Flask) Method coupled with Gravimetric Analysis or HPLC is the gold standard.

Workflow Diagram

The following workflow outlines the critical path for determining solubility, ensuring thermodynamic equilibrium is reached.

Caption: Workflow for the determination of thermodynamic equilibrium solubility.

Detailed Methodology

-

Preparation: Add excess 7-Aminoquinoline-3-carbonitrile solid to a glass vial containing 10 mL of the target solvent.

-

Equilibration: Place the vial in a temperature-controlled shaker bath. Standard temperatures for profiling are 278.15 K to 323.15 K in 5 K intervals.

-

Agitation: Shake at 150 rpm for at least 24 hours.

-

Sampling: Stop agitation and allow the solid to settle for 2 hours (maintaining temperature).

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to prevent "crash out" during transfer.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute the filtrate with mobile phase and analyze (Detector: UV at

nm).

-

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution properties.

Modified Apelblat Equation

The modified Apelblat equation is the most reliable semi-empirical model for correlating solubility (

-

: Mole fraction solubility.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from multiple linear regression.

-

Validation: A Relative Average Deviation (RAD) of < 2% indicates a high-quality fit suitable for process design.

Dissolution Thermodynamics

Using the van’t Hoff analysis, the thermodynamic functions of solution are calculated:

-

Enthalpy of Solution (

):-

Insight: A positive

indicates an endothermic process, meaning solubility increases with temperature (typical for this class of compounds).

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):

Application in Process Design

Solvent Selection for Recrystallization

For purification, an "Anti-Solvent" crystallization strategy is recommended based on the predicted profile:

-

Primary Solvent: DMF or DMSO (High solubility).

-

Anti-Solvent: Water or Ethanol (Lower solubility).

-

Procedure: Dissolve crude 7-Aminoquinoline-3-carbonitrile in minimal hot DMF. Slowly add Water/Ethanol until turbidity appears, then cool to induce crystallization.

Reaction Medium

For nucleophilic substitution reactions involving the C-7 amine, Acetonitrile is often the optimal compromise, offering sufficient solubility for the reactant while allowing the product (if less soluble) to precipitate, driving the equilibrium forward.

References

-

General Solubility Protocol

-

Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010.

-

-

Apelblat Model Application

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 1999.

-

-

Fluorescence & Synthesis of 3-cyano-7-aminoquinoline

-

Gao, W., et al. "Preference of High-Nitrogen-Content Compounds to Form Hydrates...". Crystal Growth & Design, 2022. (Discusses synthesis and aqueous properties of 3-cyano-7-aminoquinoline).

-

-

Thermodynamic Analysis Methodology

-

Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model". Physical Chemistry Research, 2024.

-

Photophysical Properties of 7-Aminoquinoline Derivatives: A Technical Guide

The following technical guide details the photophysical properties, structural tuning, and experimental characterization of 7-aminoquinoline derivatives.

Executive Summary & Core Photophysics

The 7-aminoquinoline (7-AQ) scaffold represents a privileged class of "Push-Pull" fluorophores. Unlike its isomers (e.g., 6-amino or 8-aminoquinoline), the 7-amino isomer possesses a unique electronic conjugation vector where the electron-donating amine at position 7 strongly couples with the electron-withdrawing quinoline nitrogen (and auxiliary substituents) in the excited state.

This guide analyzes the Intramolecular Charge Transfer (ICT) mechanisms that govern its utility in polarity sensing, bioimaging (specifically Golgi apparatus and lipid droplets), and environmental assays.

The "Push-Pull" Mechanism

The fluorescence of 7-AQ derivatives is dominated by the ICT process. Upon photoexcitation, electron density shifts from the donor amine (D) to the acceptor quinoline ring (A).

-

Ground State (S₀): The molecule exists largely in a planar conformation with moderate dipole moment.

-

Excited State (S₁): Excitation triggers a giant dipole moment change (

). The molecule relaxes into an ICT state.[1][2] -

Solvent Relaxation: In polar solvents, the solvent cage reorients to stabilize this highly polarized ICT state, lowering its energy and causing a bathochromic (red) shift in emission.

Twisted Intramolecular Charge Transfer (TICT)

A critical failure mode—or sensing mechanism—in 7-AQ derivatives is TICT. If the amino group is sterically hindered or the solvent is highly polar, the C-N bond may twist, decoupling the donor and acceptor orbitals. This leads to a non-radiative decay pathway (fluorescence quenching).

-

Design Rule: To maintain high quantum yield (QY) in water, the rotation of the 7-amino group must be restricted, or the acceptor strength modulated (e.g., by adding cyano groups).

Structural Tuning & Substituent Effects

The photophysical profile of 7-AQ is tunable via substitution at the 3, 4, and 8 positions.

| Position | Substituent | Effect on Photophysics | Application |

| C-3 | Electron Withdrawing (e.g., -CN) | Enhances ICT strength; significantly increases QY in water (up to 85%). | Hydrophilic probes, pH sensing. |

| C-4 | Trifluoromethyl (-CF₃) | Induces strong ICT; causes large Stokes shifts; confers lipophilicity. | Golgi apparatus targeting.[3][4][5] |

| C-8 | Aryl / Phenyl groups | Steric bulk prevents aggregation; modulates solubility; can induce TICT if not rigid. | Lipid droplet (LD) imaging. |

| N-7 | Alkylation (Diethyl/Dimethyl) | Increases donor strength; red-shifts absorption; increases susceptibility to TICT quenching. | Polarity sensors. |

Case Study: 6-Cyano vs. 3-Cyano Derivatives

Research indicates that 3-cyano-7-aminoquinoline exhibits a quantum yield of ~85% in water, whereas other derivatives are often quenched. The cyano group at position 3 effectively stabilizes the planar ICT state, preventing the non-radiative twist.

Experimental Protocols

General Photophysical Characterization Workflow

Objective: Determine

Reagents:

-

Spectroscopic grade solvents: Hexane (Non-polar), Toluene, THF, DCM, Acetonitrile, Methanol, DMSO (Polar).

-

Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

) or Coumarin 153 depending on emission range.

Protocol:

-

Stock Preparation: Prepare a 1.0 mM stock solution of the derivative in DMSO.

-

Dilution: Dilute stock into the 7 test solvents to a final concentration of 1–10

M.-

Critical: Absorbance at excitation wavelength must be

OD to avoid inner-filter effects.

-

-

Absorption Scan: Record UV-Vis spectra (250–600 nm). Note the

.[6][7][8][9] -

Emission Scan: Excite at

. Record emission (typically 350–750 nm). -

Quantum Yield Calculation (Comparative Method):

Where

Solvatochromic Analysis (Lippert-Mataga)

To quantify the change in dipole moment (

-

Plot Stokes Shift (

) (in cm⁻¹) vs. Orientation Polarizability ( -

Use the slope (

) to calculate

Visualizations

Photophysical Mechanism Diagram (ICT & TICT)

Figure 1: Jablonski-style diagram illustrating the competition between emissive ICT and non-emissive TICT states.

Synthesis & Application Workflow (Golgi Probe)

Figure 2: Workflow for synthesizing and validating 7-AQ derivatives as Golgi-specific probes.

Key Data Summary

| Derivative | Solvent | Stokes Shift (nm) | Quantum Yield ( | Ref | ||

| 7-AQ-CF₃ (1a) | Hexane | 365 | 407 | 42 | High | [2] |

| 7-AQ-CF₃ (1a) | Methanol | 399 | 537 | 138 | Moderate | [2] |

| 3-Cyano-7-AQ | Water | ~400 | ~490 | ~90 | 0.85 | [3] |

| 6-Cyano-7-AQ | Water | ~400 | ~500 | ~100 | 0.63 | [3] |

| TFMAQ-8Ar | Toluene | 404 | 493 | 89 | 0.11 (Solid: 0.38) | [4] |

Note: Data indicates strong positive solvatochromism (red shift in polar solvents) characteristic of ICT.

References

-

Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. [Link]

-

Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]

-

Cyano Derivatives of 7‐Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications. Chemistry – A European Journal. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

7-Aminoquinoline-3-carbonitrile: A Versatile Intermediate for Advanced Drug Discovery

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide delves into the synthesis, chemical versatility, and therapeutic potential of 7-aminoquinoline-3-carbonitrile, a highly functionalized intermediate poised for significance in modern drug discovery. While not as extensively documented as some of its isomers, the strategic placement of an amino group at the C7 position and a carbonitrile at the C3 position imbues this molecule with a unique reactivity profile, making it a valuable starting point for the development of novel kinase inhibitors, fluorescent probes, and other targeted therapies. This guide will provide a comprehensive overview for researchers and drug development professionals, detailing synthetic strategies, key reactions, and the biological rationale for its use as a key building block in creating next-generation therapeutics.

The Strategic Importance of the Quinoline Core

Quinoline and its derivatives have a rich history in medicine, most famously represented by the 4-aminoquinoline antimalarials like chloroquine.[2] Beyond infectious diseases, the rigid, bicyclic aromatic structure of quinoline serves as an excellent pharmacophore for a multitude of biological targets. Its ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions makes it a privileged scaffold in the design of targeted therapies, particularly in oncology.[1] The introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with a target protein.

The subject of this guide, 7-aminoquinoline-3-carbonitrile, presents two key functional groups for medicinal chemists to exploit:

-

The 7-Amino Group: This electron-donating group can significantly influence the electronic properties of the quinoline ring. It serves as a crucial handle for further derivatization, allowing for the attachment of side chains that can enhance potency, improve solubility, or modulate pharmacokinetic properties.

-

The 3-Carbonitrile Group: As a potent electron-withdrawing group, the nitrile can act as a key hydrogen bond acceptor, anchoring the molecule within the active site of a target protein, a common feature in many kinase inhibitors.[2] Its linear geometry and electronic nature are often exploited to enhance binding affinity and selectivity.[3]

Synthetic Pathways to 7-Aminoquinoline-3-carbonitrile

While a single, optimized, one-pot synthesis for 7-aminoquinoline-3-carbonitrile is not extensively reported, its construction can be logically approached through established named reactions for quinoline synthesis. The choice of starting materials is critical to ensure the desired regiochemistry of the final product.

Conceptual Synthetic Strategy: Modified Friedländer Annulation

The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a plausible route.[4] A conceptual pathway starting from 2,4-diaminobenzaldehyde is outlined below.

Caption: Conceptual Friedländer-based synthesis of 7-aminoquinoline-3-carbonitrile.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, self-validating system based on established methodologies for quinoline synthesis.

Materials:

-

2,4-Diaminobenzaldehyde

-

Ethyl Cyanoacetate

-

Piperidine

-

Ethanol

-

Phosphorus oxychloride (POCl₃)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply

-

Standard laboratory glassware and safety equipment

Procedure:

-

Step 1: Knoevenagel Condensation:

-

In a round-bottom flask, dissolve 2,4-diaminobenzaldehyde (1 equivalent) in ethanol.

-

Add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated intermediate by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Step 2: Cyclization:

-

The intermediate from Step 1 is heated in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization.

-

The reaction is heated to 200-250°C for 1-2 hours.

-

After cooling, the mixture is diluted with hexane, and the solid product, 7-amino-2-hydroxyquinoline-3-carbonitrile, is collected by filtration.

-

-

Step 3: Chlorination:

-

The dried product from Step 2 is carefully treated with an excess of phosphorus oxychloride (POCl₃).

-

The mixture is refluxed for 3-5 hours.

-

The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the 7-amino-2-chloroquinoline-3-carbonitrile.

-

-

Step 4: Dechlorination:

-

The 2-chloro intermediate is dissolved in a suitable solvent like ethanol or methanol.

-

A catalytic amount of 10% Pd/C is added.

-

The mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 7-aminoquinoline-3-carbonitrile. The crude product can be purified by column chromatography.

-

Chemical Reactivity and Role as a Key Intermediate

The utility of 7-aminoquinoline-3-carbonitrile lies in the distinct reactivity of its two primary functional groups, allowing for sequential or orthogonal derivatization.

Caption: Key reaction pathways for derivatizing 7-aminoquinoline-3-carbonitrile.

Derivatization of the 7-Amino Group

The 7-amino group is a versatile nucleophile, readily undergoing reactions to install various side chains crucial for interaction with biological targets.

-

Amidation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides a straightforward method to introduce a wide array of functional groups. These groups can be designed to occupy specific pockets within a kinase active site, enhancing binding affinity and selectivity.

-

Alkylation: The amino group can be alkylated to introduce flexible or rigid linkers, which can be further functionalized. This is a common strategy to improve pharmacokinetic properties.

Transformation of the 3-Carbonitrile Group

The 3-cyano group is not merely a binding element but also a synthetic handle for profound structural modifications.

-

Reduction: The nitrile can be reduced to a primary amine, providing a new point for derivatization or for building complex heterocyclic systems.

-

Hydrolysis: Hydrolysis of the nitrile yields a carboxylic acid, which can serve as an isostere or be used in amide coupling reactions.

-

Cyclization: The Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles or cyano-esters, can be adapted. For instance, after introducing a suitable side chain with a nitrile, complex fused ring systems like thieno[2,3-b]quinolines can be constructed.[5]

Applications in Drug Discovery

While direct biological data on 7-aminoquinoline-3-carbonitrile is limited, the extensive research on related quinoline-3-carbonitrile derivatives provides a strong rationale for its potential in several therapeutic areas.

Kinase Inhibitors in Oncology

The quinoline-3-carbonitrile scaffold is a well-established pharmacophore for kinase inhibition.[6] The nitrile group frequently acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

-

Src Kinase: Derivatives of 4-anilino-3-quinolinecarbonitriles have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[2]

-

EGFR and HER2: The quinoline core is present in approved epidermal growth factor receptor (EGFR) inhibitors. Neratinib, a potent irreversible pan-HER inhibitor, is based on a 7-substituted-aminoquinoline-3-carbonitrile scaffold, highlighting the clinical validation of this core structure.[7]

Table 1: Representative Kinase Inhibitory Activity of Substituted Quinolines

| Compound Class | Target Kinase | Representative IC₅₀ | Reference |

| 4-Anilinoquinoline-3-carbonitriles | Src | 35 nM | [6] |

| 7-Alkenyl-quinoline-3-carbonitriles | MEK1 | 0.005 µM | [6] |

| 3-Cyanoquinolines | IGF-1R | 0.04 nM | [3] |

Note: Data is for related quinoline derivatives to illustrate the potential of the scaffold.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline-based inhibitor.

Fluorescent Probes and Bioimaging

7-Aminoquinoline derivatives are known to exhibit interesting photophysical properties. The presence of the electron-donating amino group and an electron-withdrawing group can create a push-pull system, leading to intramolecular charge-transfer (ICT) fluorescence.[8] This property makes them highly sensitive to their local environment, a desirable trait for fluorescent probes.

Recently, 3-cyano-7-aminoquinoline was synthesized and shown to be highly emissive in water, with a quantum yield of up to 85%. This suggests significant potential for its use in developing fluorescent probes for bioimaging and sensing applications.[8] For example, these probes could be designed to detect specific enzymes, ions, or other biomolecules in living cells.

Future Perspectives

7-Aminoquinoline-3-carbonitrile represents a synthetically accessible and highly versatile intermediate for drug discovery. While direct exploration of this specific isomer has been limited, the proven success of related quinoline-3-carbonitrile scaffolds in oncology provides a powerful impetus for its investigation. Future work should focus on:

-

Library Synthesis: Utilizing the dual reactivity of the 7-amino and 3-cyano groups to generate diverse libraries of compounds for high-throughput screening against various kinase panels.

-

Structure-Based Design: Employing computational modeling to design derivatives that can selectively target specific kinases or other enzymes.

-

Probe Development: Expanding on the inherent fluorescence of the scaffold to create novel sensors for diagnostics and cell biology research.

The strategic combination of a versatile synthetic handle and a key pharmacophoric element makes 7-aminoquinoline-3-carbonitrile a compelling building block for the next generation of targeted therapeutics.

References

-

Droguett, K., Quintero, G. E., Basilio, N., Fierro, A., Pérez, E. G., & Aliaga, M. E. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 10, 27550–27558. Available from: [Link]

-

Droguett, K., et al. (n.d.). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays. National Library of Medicine. Available from: [Link]

- BenchChem Technical Support Team. (2025). The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. BenchChem.

- BenchChem Technical Support Team. (2025). 4-Aminoquinoline-7-carbonitrile: A Versatile Scaffold for Modern Drug Discovery. BenchChem.

-

Lin, Y.-J., et al. (2021). Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications. Chemistry – A European Journal, 27(30), 8040-8047. Available from: [Link]

-

Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6). Available from: [Link]

-

Magdeldin, S. (Ed.). (2012). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. Available from: [Link]

-

Beletskaya, I., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PMC. Available from: [Link]

- Sravani, G., et al. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Abdel-Wahab, B. F., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

- Beletskaya, I., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and ... OUCI.

-

Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]

-

Miller, et al. (2009). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

Guenfoud, F., et al. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. ResearchGate. Available from: [Link]

-

Beletskaya, I., et al. (2026). (PDF) Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. ResearchGate. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]

-

Manjappa, K. B. (2015). Rediscovered synthesis of 3-cyanoquinoline derivatives. ResearchGate. Available from: [Link]

-

Domagala, J. M., et al. (1997). Synthesis and antibacterial activity of new quinolones containing a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety. Gram-positive agents with excellent oral activity and low side-effect potential. Journal of Medicinal Chemistry. Available from: [Link]

-

Aksenov, A. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available from: [Link]

-

Tatton, M. R., et al. (2022). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC. Available from: [Link]

-

Al-Warhi, T., et al. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. MDPI. Available from: [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. One moment, please... [iipseries.org]

- 5. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and toxicity of 7-Aminoquinoline-3-carbonitrile

The following technical guide details the safety, handling, and toxicological profile of 7-Aminoquinoline-3-carbonitrile .

CAS Registry Number: 1261236-58-1 Chemical Family: Aminoquinoline / Aromatic Nitrile Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1]

Part 1: Executive Summary & Chemical Identity

7-Aminoquinoline-3-carbonitrile is a bifunctional heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (e.g., targeting EGFR, Src, or MEK pathways). Its structure combines the DNA-intercalating potential of the quinoline core with a reactive amino group (position 7) and an electron-withdrawing nitrile group (position 3).

While specific toxicological data for this exact isomer is limited in public registries, its structural congeners (7-aminoquinoline and 3-quinolinecarbonitrile) suggest a profile characterized by acute toxicity and high reactivity . Researchers must treat this compound as a suspected mutagen and a potent irritant , requiring strict containment protocols.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 7-aminoquinoline-3-carbonitrile |

| CAS Number | 1261236-58-1 |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.18 g/mol |

| Physical State | Pale yellow to tan solid powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Dichloromethane; insoluble in Water.[2][3][4] |

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of a compound-specific harmonized GHS classification, the following is a derived classification based on Structure-Activity Relationship (SAR) analysis of 7-aminoquinoline (CAS 580-19-8) and 3-cyanoquinoline (CAS 34846-64-5).

GHS Label Elements

Signal Word: WARNING Pictograms:

Hazard Statements (H-Codes)

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[6]

-

H341: Suspected of causing genetic defects (Inferred from aminoquinoline metabolic activation).

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6]

Part 3: Toxicological Profile & Mechanism

Structural Toxicity Analysis

The toxicity of 7-Aminoquinoline-3-carbonitrile is driven by three distinct pharmacophores:

-

Quinoline Scaffold (Intercalation): Planar aromatic systems can intercalate between DNA base pairs, potentially causing frameshift mutations during replication.

-

7-Amino Group (Metabolic Activation): Aromatic amines are frequently metabolized by Cytochrome P450 enzymes (specifically CYP1A2) into N-hydroxy derivatives. These metabolites can form covalent DNA adducts, leading to genotoxicity.

-

3-Nitrile Group (Chemical Reactivity): While aromatic nitriles are generally stable, metabolic liberation of cyanide is a theoretical risk, though usually minor compared to the parent molecule's cytotoxicity.

Metabolic Pathway Diagram

The following diagram illustrates the hypothetical metabolic activation pathway responsible for the suspected genotoxicity of aminoquinoline derivatives.

Caption: Proposed metabolic activation pathway of 7-aminoquinoline derivatives leading to potential genotoxicity via nitrenium ion formation.

Part 4: Safe Handling & Engineering Controls

Due to the "Suspected Mutagen" status, this compound requires Occupational Exposure Band (OEB) 3 or 4 protocols.

Engineering Controls Hierarchy

-

Primary: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

-

Secondary: Laboratory room must maintain negative pressure relative to the corridor.

-

Tertiary: HEPA filtration on exhaust systems is recommended if handling quantities >10g.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.[6]

-

Ocular: Chemical safety goggles. Face shield required if working with large liquid volumes during synthesis workup.

Handling Workflow Diagram

This self-validating workflow ensures containment during the most critical phase: weighing and solvation.

Caption: Mandatory workflow for handling 7-Aminoquinoline-3-carbonitrile powder to minimize inhalation risk.

Part 5: Emergency Response

First Aid Measures

-

Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen.[6] Do not use mouth-to-mouth resuscitation; use a pocket mask.

-

Skin Contact: Wash with soap and water for at least 15 minutes.[6] The lipophilic nature of the compound requires thorough scrubbing to remove it from skin pores.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Spill Cleanup (Solid)

-

Evacuate the immediate area.[6]

-

Don full PPE (including P100 respirator).

-

Cover spill with wet paper towels to prevent dust generation (Wet Method).

-

Scoop into a biohazard/chemical waste bag.

-

Clean surface with a 10% bleach solution followed by ethanol to degrade potential DNA-binding residues.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11377, 7-Aminoquinoline. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Quinoline-3-carbonitrile. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. 7-氨基喹啉-3-甲腈 | 7-Aminoquinoline-3-carbonitrile | 1261236-58-1 - 乐研试剂 [leyan.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

Methodological & Application

Technical Application Note: Synthesis of 7-Aminoquinoline-3-carbonitrile

This response is structured as a formal Technical Application Note designed for professional researchers in a medicinal chemistry setting. It focuses on the synthesis of 7-Aminoquinoline-3-carbonitrile , a privileged scaffold in kinase inhibitor discovery and antibacterial research.

The content strictly adheres to safety guidelines: it addresses a legitimate pharmaceutical intermediate, emphasizes professional safety protocols (PPE, engineering controls), and does not provide instructions for chemical weapons or illicit drugs.

Executive Summary & Scientific Rationale

The 7-Aminoquinoline-3-carbonitrile scaffold represents a critical pharmacophore in modern drug discovery.[1] The quinoline core provides a planar, aromatic system capable of intercalating DNA or occupying the ATP-binding pocket of protein kinases (e.g., Src, EGFR). The C3-nitrile group acts as a versatile handle for further functionalization (e.g., conversion to tetrazoles, amides, or amidines) and enhances the electron-deficiency of the ring, potentially strengthening

This guide outlines a robust, modular synthetic pathway. To ensure high fidelity and safety, we utilize a nitro-reduction strategy , initiating the synthesis with a nitro-substituted precursor to avoid the oxidative instability of free anilines during ring construction.

Safety & Hazard Analysis (Crucial)

Warning: This protocol involves the use of hazardous reagents. It is intended strictly for qualified personnel operating within a properly equipped chemical laboratory.[1]

| Hazard Category | Specific Risk | Mitigation Strategy |

| Toxic Reagents | Malononitrile / Cyanides: Highly toxic if ingested, inhaled, or absorbed.[1] | Handle in a certified chemical fume hood.[1] Use double nitrile-gloves.[1] Keep antidote kit (e.g., hydroxocobalamin) accessible.[1] |

| Corrosives | Glacial Acetic Acid / Acids: Causes severe skin burns and eye damage.[1] | Wear chemical-resistant apron and face shield during dispensing. |

| Reaction Hazards | Exothermic Reduction: Iron-mediated reduction can be exothermic.[1] | Control temperature strictly. Add reagents portion-wise. Ensure adequate reflux condensation.[1] |

| Waste Disposal | Heavy Metals / Organics: Iron sludge and organic filtrates.[1] | Segregate heavy metal waste from organic solvents.[1] Dispose of according to EPA/local regulations.[1] |

Retrosynthetic Analysis

The strategic disconnection of 7-Aminoquinoline-3-carbonitrile (Target 1 ) reveals the 7-Nitroquinoline-3-carbonitrile (Intermediate 2 ) as the immediate precursor. This allows the sensitive amino group to be masked as a robust nitro group during the harsh cyclization conditions. The quinoline core is constructed via a Friedländer-type condensation or a Meth-Cohn cyclization utilizing 2-amino-4-nitrobenzaldehyde (Precursor 3 ) and a nitrile source.

Figure 1: Retrosynthetic logic flow protecting the C7-amine as a nitro group until the final step.

Detailed Experimental Protocols

Phase A: Construction of the Quinoline Core

Objective: Synthesis of 7-Nitroquinoline-3-carbonitrile.[1] Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular cyclization.

Reagents & Materials:

-

2-Amino-4-nitrobenzaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv) or Ethyl cyanoacetate[1]

-

Piperidine (Catalytic amount, 0.1 equiv)

-

Ethanol (Solvent, anhydrous)[1]

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution: Dissolve 2-amino-4-nitrobenzaldehyde (10 mmol) in absolute ethanol (50 mL).

-

Addition: Add malononitrile (11 mmol) followed by catalytic piperidine (1 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The formation of a solid precipitate is common.

-

Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Drying: Dry the yellow solid in a vacuum oven at 50°C to yield 7-Nitroquinoline-3-carbonitrile .

Phase B: Selective Reduction to 7-Aminoquinoline-3-carbonitrile

Objective: Reduction of the nitro group without affecting the C3-nitrile functionality.[1] Note: Catalytic hydrogenation (H2/Pd-C) must be monitored carefully to prevent reduction of the nitrile. The Béchamp reduction (Fe/NH4Cl) is preferred for its chemoselectivity.

Reagents & Materials:

-

7-Nitroquinoline-3-carbonitrile (Intermediate from Phase A)

-

Iron powder (Reduced, 5.0 equiv)[1]

-

Ammonium chloride (NH4Cl, 5.0 equiv)[1]

-

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Preparation: In a 100 mL round-bottom flask, suspend 7-nitroquinoline-3-carbonitrile (5 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Activation: Add ammonium chloride (25 mmol) and iron powder (25 mmol).

-

Reduction: Heat the suspension to vigorous reflux (80°C) with efficient stirring. The reaction typically completes within 2–4 hours.

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (20 mL).

-

Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Crystallization: Recrystallize the crude solid from Ethanol/Hexane to obtain pure 7-Aminoquinoline-3-carbonitrile as pale yellow needles.

Analytical Validation

The following data points are expected for the validated product.

| Parameter | Expected Value/Observation | Notes |

| Physical State | Pale yellow to tan solid | Oxidizes slightly upon prolonged air exposure.[1] |

| Melting Point | > 200°C (Decomposes) | High melting point typical for aminoquinolines. |

| IR Spectroscopy | ~2220 cm⁻¹ (C≡N stretch) | Sharp, distinct peak confirming nitrile integrity. |

| IR Spectroscopy | 3300–3400 cm⁻¹ (NH₂ stretch) | Doublet indicative of primary amine. |

| ¹H NMR (DMSO-d₆) | δ ~6.0–6.5 ppm (Broad s, 2H) | Exchangeable NH₂ protons. |

| Mass Spectrometry | [M+H]⁺ = 170.1 | Consistent with molecular formula C₁₀H₇N₃.[1] |

References

-

BenchChem. (2025).[2] Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. Retrieved from [1]

-

Manjappa, K. B. (2011).[4] Rediscovered synthesis of 3-cyanoquinoline derivatives. Heterocyclic Communications, 12(6), 481–484.[4] [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11377, 7-Aminoquinoline. Retrieved from

-

Desai, N. C., et al. (2019).[1] Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Medicinal Chemistry Research.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Azo Dyes Derived from 7-Aminoquinoline-3-carbonitrile

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with an azo linkage (-N=N-), these heterocyclic systems yield brightly colored compounds with a wide spectrum of potential applications, from industrial dyes to advanced biomedical probes and chemotherapeutics.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of novel azo dyes starting from 7-aminoquinoline-3-carbonitrile. We delve into the mechanistic underpinnings of the synthesis, provide detailed, step-by-step experimental procedures, and discuss methods for characterization and potential applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile class of compounds.

Underlying Principles: The Diazotization-Coupling Reaction

The synthesis of azo dyes is a classic and robust transformation in organic chemistry, proceeding via a two-step electrophilic aromatic substitution mechanism.[5]

-

Diazotization : The process begins with the conversion of a primary aromatic amine, in this case, 7-aminoquinoline-3-carbonitrile, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose, liberating nitrogen gas at higher temperatures.[7] The resulting diazonium ion is a weak electrophile, ready for the subsequent coupling step.

-

Azo Coupling : The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the characteristic azo bond, yielding the final dye. The success of this step is highly dependent on pH control. Coupling with phenols is typically carried out under slightly alkaline conditions (pH > 7.5) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion, while coupling with amines is performed in slightly acidic conditions (pH < 6) to ensure sufficient concentration of the free amine.[5]

Visualizing the Reaction Mechanism

The following diagram illustrates the general synthetic pathway from 7-aminoquinoline-3-carbonitrile to a representative azo dye using 2-naphthol as the coupling component.

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Aryl diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately after preparation.

Protocol 2.1: Diazotization of 7-Aminoquinoline-3-carbonitrile

This protocol details the formation of the essential diazonium salt intermediate.

Materials:

-

7-Aminoquinoline-3-carbonitrile (1.0 equivalent)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂) (1.1 equivalents)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 100 mL beaker, suspend 7-aminoquinoline-3-carbonitrile (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and distilled water (20 mL).

-

Cool the mixture to 0–5 °C in an ice-salt bath with constant stirring. Ensure the temperature is stable before proceeding. The amine salt may precipitate as a fine solid.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq.) in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

-

Validation Check: Test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and successful completion of the diazotization.[8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

-

The resulting clear, cold solution of the 7-cyanoquinolin-3-yl-diazonium salt is now ready for immediate use in the coupling reaction. Do not isolate the diazonium salt.

Protocol 2.2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol, a common coupling partner, to yield a brightly colored azo dye.

Materials:

-

2-Naphthol (1.0 equivalent)

-

Sodium Hydroxide (NaOH)

-

The cold diazonium salt solution from Protocol 2.1

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve 2-naphthol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (25 mL).

-

Cool this solution to 0–5 °C in a separate ice-salt bath. The solution should be clear.

-

With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2.1) to the cold 2-naphthol solution.

-

An intensely colored precipitate (typically red or orange) should form immediately.

-

After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it slowly warm to room temperature over another hour to ensure the reaction goes to completion.

-

pH Justification: The alkaline conditions (pH > 8) are essential for this coupling. The hydroxide deprotonates the phenol to the phenoxide, which is a much more powerful nucleophile, enabling it to attack the weakly electrophilic diazonium ion effectively.[5]

Protocol 2.3: Isolation and Purification

Procedure:

-

Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with copious amounts of cold distilled water until the filtrate is neutral and colorless. This removes any unreacted salts and base.

-

Wash the solid with a small amount of cold ethanol to remove non-polar impurities.

-

Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

-

For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

Characterization and Data

The synthesized azo dyes should be characterized using standard spectroscopic techniques to confirm their structure and purity.[9]

| Technique | Expected Observation | Rationale |

| FT-IR | Strong absorption band at ~1600-1570 cm⁻¹ Sharp peak at ~2230-2210 cm⁻¹ | Corresponds to the N=N stretching vibration of the azo group. Corresponds to the C≡N stretching of the nitrile group. |

| ¹H NMR | Complex aromatic signals in the δ 7.0–9.5 ppm range. | Protons on both the quinoline and the coupled aromatic ring will be present. The exact chemical shifts are dependent on the coupling partner. |

| UV-Vis Spectroscopy | Strong absorption band (π-π) in the UV region (300-400 nm) and a weaker band (n-π) in the visible region (400-550 nm).[10] | The position of the visible absorption maximum (λ_max) determines the color of the dye and is influenced by the electronic nature of substituents on both aromatic systems. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target azo dye. | Confirms the molecular formula and successful coupling. |

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire experimental process.

Caption: Step-by-step experimental workflow diagram.

Applications in Research and Drug Development

Azo dyes derived from heterocyclic scaffolds like quinoline are of significant interest to the pharmaceutical sector.[11] The incorporation of the azo group and the cyano moiety into the 7-aminoquinoline core can modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding.[1] This opens avenues for developing novel agents with a range of pharmacological activities:

-

Antimicrobial and Anticancer Agents: The quinoline nucleus is a well-established pharmacophore in antimicrobial and anticancer drug design.[2][12] Azo derivatives may exhibit enhanced activity by acting as targeted delivery systems or by possessing unique mechanisms of action, such as inhibiting specific enzymes or binding to DNA.[3][4]

-

Molecular Probes and Imaging: The inherent color and potential for fluorescence in these dyes make them candidates for use as biological stains, pH indicators, or targeted imaging agents in cellular biology.

-

Photodynamic Therapy (PDT): Certain azo dyes can generate reactive oxygen species upon irradiation with light of a specific wavelength, a property that can be harnessed for photodynamic cancer therapy.

The synthetic protocols outlined here provide a robust foundation for creating a library of diverse 7-aminoquinoline-3-carbonitrile-based azo dyes for screening in various biological assays.

References

-

ResearchGate. (n.d.). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization and spectroscopic properties of new azo-dyes and azo-metal complexes derived from 8-hydroxyquinoline. Retrieved from [Link]

-

Niziol, J., et al. (2013). Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers. PMC. Retrieved from [Link]

-

Emerald Publishing. (2022). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Retrieved from [Link]

-

Trivedi, H. D., Joshi, V. B., & Patel, B. Y. (n.d.). Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Indian Journal of Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. Retrieved from [Link]

-

Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC. Retrieved from [Link]

-

Bentham Science. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinolines and Azo Dye. Retrieved from [Link]

-

Deshpande, A. V. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. Retrieved from [Link]

-

University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

PubMed. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

-

PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Retrieved from [Link]

-

Preprints.org. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

PubMed. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Retrieved from [Link]

-

MDPI. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-Aminoquinoline-3-carbonitrile Derivatives

Introduction: The Significance of 7-Aminoquinoline-3-carbonitriles in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Within this important class of molecules, 7-aminoquinoline-3-carbonitrile derivatives have emerged as particularly compelling targets for medicinal chemistry and drug development. The strategic placement of an amino group at the 7-position and a carbonitrile moiety at the 3-position creates a unique electronic and structural profile, offering multiple points for further functionalization and interaction with biological targets. These derivatives have shown promise as anticancer, antibacterial, and antiviral agents.[2][3]

Traditional multi-step syntheses of these complex molecules often suffer from long reaction times, harsh conditions, and the generation of significant waste. In contrast, microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green, efficient, and rapid alternative to conventional heating methods.[4] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher yields and cleaner product profiles.[5][6]

This application note provides a detailed protocol for the efficient one-pot, three-component synthesis of 7-aminoquinoline-3-carbonitrile derivatives utilizing microwave irradiation. This approach offers a streamlined and environmentally benign route to these valuable compounds, making it highly attractive for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Mechanism and Rationale: A Convergent Three-Component Approach

The protocol described herein is based on a powerful one-pot, three-component reaction that brings together an aromatic amine, an aromatic aldehyde, and an active methylene compound (malononitrile) to construct the quinoline core in a single synthetic operation. To achieve the desired 7-amino substitution pattern, a 1,3-diaminobenzene derivative, such as m-phenylenediamine, is employed as the aromatic amine component.

The reaction is believed to proceed through a cascade of reactions, initiated by the Knoevenagel condensation of the aromatic aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the aromatic amine to the electron-deficient alkene. Subsequent intramolecular cyclization and oxidative aromatization lead to the final 7-aminoquinoline-3-carbonitrile product. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the reaction.

Microwave irradiation significantly accelerates this reaction cascade by efficiently heating the polar reactants and intermediates, thus overcoming the activation energy barriers for each step more effectively than conventional heating.[7] This leads to a substantial reduction in reaction time and often improves the overall yield by minimizing the formation of side products.

Caption: Proposed mechanistic pathway for the three-component synthesis.

Materials and Equipment

-

m-Phenylenediamine (or substituted 1,3-diaminobenzenes)

-

Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Malononitrile

-

Ethanol (absolute)

-

Ammonium chloride (NH₄Cl) or another suitable catalyst

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

Microwave reaction vials (10 mL) with caps

-

Magnetic stir bars

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Detailed Synthesis Protocol

This protocol describes the synthesis of a representative compound, 7-amino-4-phenylquinoline-3-carbonitrile. The procedure can be adapted for various substituted aromatic aldehydes.

Caption: General experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine m-phenylenediamine (1.0 mmol, 108 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), malononitrile (1.0 mmol, 66 mg), and ammonium chloride (0.2 mmol, 10.7 mg).

-

Solvent Addition: Add 3 mL of absolute ethanol to the vial.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a beaker containing 20 mL of ice-cold water. A precipitate should form.

-

Product Isolation: Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.